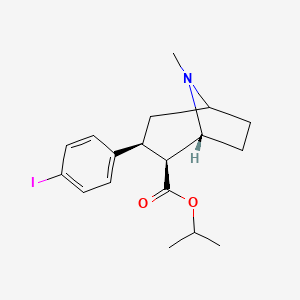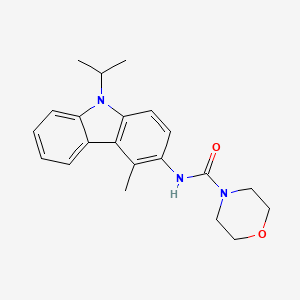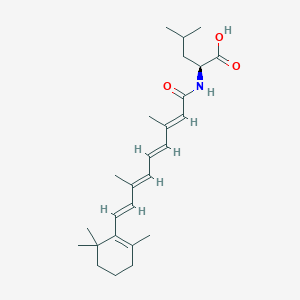
3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
RTI-121 is synthesized through a series of chemical reactions starting from methylecgonidineThe reaction conditions typically involve the use of reagents such as isopropyl chloroformate and 4-iodophenyl magnesium bromide
Chemical Reactions Analysis
RTI-121 undergoes various chemical reactions, including:
Oxidation: RTI-121 can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert RTI-121 to its corresponding alcohols.
Substitution: The iodophenyl group in RTI-121 can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RTI-121 is primarily used in scientific research to study the dopamine reuptake transporter. It is more selective for the dopamine transporter than other radioligands, such as β-CIT, and produces cleaner images with less nonspecific binding . Various radiolabeled forms of RTI-121, using different radioactive isotopes of iodine, are employed in both human and animal studies to map the distribution of dopamine transporters in the brain . This makes RTI-121 a valuable tool in neuroscience research, particularly in understanding the role of dopamine in various neurological and psychiatric disorders.
Mechanism of Action
RTI-121 exerts its effects by inhibiting the dopamine reuptake transporter, thereby increasing the concentration of dopamine in the synaptic cleft . This leads to enhanced dopaminergic signaling, which is associated with its stimulant effects. The molecular target of RTI-121 is the dopamine transporter, and its binding to this transporter is highly selective and potent . The pathways involved in its mechanism of action include the dopaminergic pathways in the brain, particularly those associated with reward and motivation .
Comparison with Similar Compounds
RTI-121 is compared with other similar compounds, such as:
β-CIT: A radioligand used for imaging dopamine transporters, but with less selectivity compared to RTI-121.
WIN-35,428: A compound with high specificity for the dopamine transporter, but with different pharmacological profiles. RTI-121 is unique in its high selectivity and affinity for the dopamine transporter, making it a superior imaging probe for mapping dopamine transporters in the brain.
Properties
CAS No. |
146145-21-3 |
|---|---|
Molecular Formula |
C18H24INO2 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
propan-2-yl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H24INO2/c1-11(2)22-18(21)17-15(12-4-6-13(19)7-5-12)10-14-8-9-16(17)20(14)3/h4-7,11,14-17H,8-10H2,1-3H3/t14?,15-,16-,17+/m1/s1 |
InChI Key |
ZAQLTGAFVMGUMB-IFFAKLHKSA-N |
SMILES |
CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1[C@H]2CCC(N2C)C[C@@H]1C3=CC=C(C=C3)I |
Canonical SMILES |
CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3beta-(4-iodophenyl)tropan-2beta-carboxylic acid isopropyl ester IPCIT RTI 121 RTI-121 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B1680073.png)





![1-[[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B1680082.png)


![Urea, N-(5-chloro-2-hydroxyphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B1680088.png)




